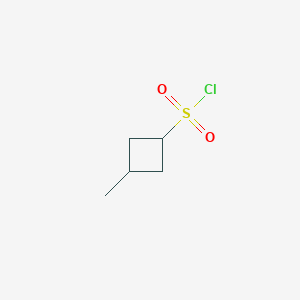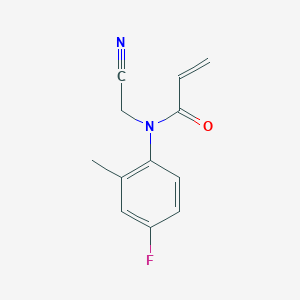
3-Methylcyclobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClO2S . It has a molecular weight of 168.64 . The IUPAC name for this compound is 3-methylcyclobutane-1-sulfonyl chloride .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 3-Methylcyclobutane-1-sulfonyl chloride, can be achieved by chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification without chromatography, affording high yields .Molecular Structure Analysis
The InChI code for 3-Methylcyclobutane-1-sulfonyl chloride is 1S/C5H9ClO2S/c1-4-2-5(3-4)9(6,7)8/h4-5H,2-3H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Methylcyclobutane-1-sulfonyl chloride is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Sultones in Organometallic Chemistry
Sultones, such as 3-Methylcyclobutane-1-sulfonyl chloride, have been studied for their reactions with various organometallic compounds. Research shows that silacyclobutanes react with sulfur trioxide to produce 4-sila-1,4-butanesultones. These reactions provide insights into the mechanisms of sulfonation and the role of substituents in organometallic chemistry (Dubac et al., 1970).
Novel Addition Reactions in Organic Synthesis
3-Methylcyclobutane-1-sulfonyl chloride has applications in organic synthesis, particularly in the preparation of new 3-substituted bicyclobutanes. These compounds are used to study novel addition reactions, which are key in developing new synthetic pathways and compounds (Gaoni, 1989).
Transformations in Organic Chemistry
Research also indicates that 3-Methylcyclobutane-1-sulfonyl chloride can transform methylenecyclopropylcarbinols into 3-methylenecyclobutyl sulfonates. These transformations are significant in understanding reaction mechanisms and developing new synthetic methods in organic chemistry (Shao, Li, & Shi, 2007).
Strain-Release Reagents Synthesis
This compound is instrumental in synthesizing strain-release reagents, which are crucial in organic synthesis. The one-pot synthesis methods developed using these compounds provide more efficient ways to create highly reactive intermediates for various chemical transformations (Jung & Lindsay, 2022).
Safety and Hazards
Future Directions
While specific future directions for 3-Methylcyclobutane-1-sulfonyl chloride are not mentioned in the search results, sulfonyl chlorides are a versatile group of compounds used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies . They hold promise for further exploration and application in these fields.
properties
IUPAC Name |
3-methylcyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-4-2-5(3-4)9(6,7)8/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGUSXMRIZCYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcyclobutane-1-sulfonyl chloride | |
CAS RN |
1691815-73-2 |
Source


|
| Record name | 3-methylcyclobutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896566.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2896567.png)
![N-ethyl-2-piperazin-1-yl-5-{[(4-propylphenyl)sulfonyl]amino}benzamide](/img/structure/B2896572.png)
![N-ethyl-8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2896573.png)


![1-(4-Methylsulfanylphenyl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2896577.png)



![5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896581.png)

![ethyl 3-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2896586.png)